An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a protected thioglycoside of significant interest in carbohydrate chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile intermediate in the synthesis of complex glycans and glycoconjugates.
Chemical Identity and Structure
2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is a fully protected derivative of a thiohexopyranose. The hexopyranose core can exist as various stereoisomers, with the glucose (gluco-) and galactose (galacto-) configurations being the most common in biochemical contexts. The molecule features acetyl protecting groups on all four hydroxyl groups (positions 2, 3, 4, and 6) and an acetyl group on the anomeric sulfur atom (position 1), forming a thioacetate. This per-O-acetylation renders the molecule soluble in a wide range of organic solvents and stabilizes it for various chemical transformations. The anomeric thioacetate group makes it a valuable glycosyl donor in the synthesis of thioglycosides and oligosaccharides.
The general structure is depicted below, with the pyranose ring in a chair conformation. The specific stereochemistry of the hydroxyl groups on the pyranose ring defines the parent sugar (e.g., glucose, galactose).
Molecular Formula: C₁₆H₂₂O₁₀S[1]
Molecular Weight: 406.41 g/mol
Physicochemical and Spectroscopic Data
Precise physicochemical data for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is not extensively reported in publicly available literature. However, data for closely related and structurally similar compounds provide valuable comparative insights into its expected properties. The following tables summarize key data for relevant acetylated thioglycosides.
Table 1: Physicochemical Properties of Related Acetylated Thioglycosides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | C₁₄H₂₀O₉S | 364.37 | 114-116 |
| 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | C₂₁H₂₆O₉S | 454.49 | 115-117[2] |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | C₂₀H₂₄O₉S | 440.46 | 69-74 |
Table 2: Spectroscopic Data for a Related Compound: 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose
| Data Type | Description |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.90, 1.94, 1.98, 2.09 (4 s, 12H, 4OAc), 3.29 (s, 3H, CH₃), 3.42 (s, 3H, CH₃), 3.93–3.96 (m, 2H, H-6), 4.25 (t, 1H, H-5), 5.22 (t, 1H, H-4), 5.28 (t, 1H, H-3), 5.36 (t, 1H, H-2), 5.79 (d, J = 10 Hz, 1H, H-1)[3] |
| Elemental Analysis | Calculated for C₁₇H₂₅NO₉S₂ (451.51): C 45.22, H 5.58, N 3.10; S 14.20. Found: C 45.20, H 5.56, N 3.10, S 14.18%.[3] |
Synthesis and Experimental Protocols
dot
Caption: General synthetic workflow for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose.
Exemplary Experimental Protocol: One-Pot Synthesis of Per-O-acetylated Thioglycosides
This one-pot protocol, adapted from methods for synthesizing similar thioglycosides, is an efficient approach starting from an unprotected sugar.[4]
Materials:
-
Unprotected hexose (e.g., D-glucose or D-galactose)
-
Acetic anhydride (stoichiometric amount)
-
Boron trifluoride etherate (BF₃·OEt₂) as a catalyst
-
Thioacetic acid
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the unprotected sugar in anhydrous DCM, add a catalytic amount of BF₃·OEt₂.
-
Cool the reaction mixture to 0 °C and add a stoichiometric amount of acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material and formation of the per-O-acetylated intermediate.
-
To the same reaction mixture, add thioacetic acid (1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the per-O-acetylated intermediate is consumed and the desired thioglycoside is formed.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose.
Applications in Research and Drug Development
2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose and related thioglycosides are pivotal intermediates in glycochemistry and drug discovery. Their primary applications stem from their stability and their ability to act as versatile glycosyl donors.
dot
Caption: Key applications of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose.
Glycosyl Donors in Oligosaccharide Synthesis
The thioacetyl group at the anomeric position can be readily activated by various thiophilic promoters (e.g., N-iodosuccinimide (NIS), dimethyl(methylthio)sulfonium triflate (DMTST)) to generate a reactive glycosyl cation or a related intermediate. This intermediate can then be trapped by a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic linkage. This strategy is fundamental to the stepwise and block synthesis of complex oligosaccharides, which are crucial for studying biological processes and for the development of carbohydrate-based therapeutics.[5][6]
Synthesis of Glycoconjugates
Thioglycosides are extensively used in the synthesis of glycoconjugates, such as glycoproteins and glycolipids. These molecules play vital roles in cell recognition, signaling, and immune responses. The ability to chemically synthesize these complex structures allows researchers to investigate their biological functions and to develop novel therapeutic agents, including vaccines and targeted drug delivery systems.[5]
Precursors for Enzyme Inhibitors
Derivatives of thioglycosides have been explored as inhibitors of glycosyltransferases and glycosidases, enzymes that are involved in the biosynthesis and degradation of glycans.[3] By mimicking the natural substrates of these enzymes, thioglycoside analogues can block their activity, which is a promising strategy for the development of treatments for various diseases, including cancer and viral infections. The thio linkage in these compounds often imparts greater stability towards enzymatic hydrolysis compared to their O-glycoside counterparts.
Conclusion
2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is a key building block in modern glycoscience. Its robust chemical nature, coupled with the versatile reactivity of the anomeric thioacetate, makes it an invaluable tool for the synthesis of complex carbohydrates and glycoconjugates. While detailed characterization of this specific molecule is not widely published, the extensive literature on closely related compounds provides a solid foundation for its synthesis and application. As the fields of glycobiology and carbohydrate-based drug discovery continue to expand, the importance of versatile and reliable glycosyl donors like 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose will undoubtedly continue to grow.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]
